12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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Overview
Description
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound with a molecular formula of C24H21NOS This compound is part of the benzo[a]acridinone family, known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-component condensation reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions . The reaction conditions are optimized to achieve high yields, ease of recovery, short reaction times, and reusability of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component condensation reactions. The use of biodegradable ionic liquids as catalysts is preferred due to their environmental benefits and efficiency. The reaction is carried out in large reactors with controlled temperature and pressure to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acridinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one: Similar structure but with different ring fusion, leading to distinct chemical properties.
4-(Methylsulfonyl)phenol: Contains a methylsulfonyl group but lacks the complex acridinone structure.
Uniqueness
12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its specific combination of a methylsulfanyl group and a tetrahydrobenzo[a]acridinone core. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H21NOS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
12-(4-methylsulfanylphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
InChI |
InChI=1S/C24H21NOS/c1-27-17-12-9-16(10-13-17)22-23-18-6-3-2-5-15(18)11-14-20(23)25-19-7-4-8-21(26)24(19)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 |
InChI Key |
ZXAHFLZBCMVCHD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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